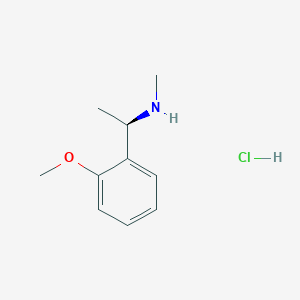

(R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound with a methoxyphenyl group attached to an ethylamine backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methoxybenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 2-methoxybenzaldehyde with a chiral amine, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the desired enantiomer in high enantiomeric excess.

化学反应分析

Types of Reactions

®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of alkyl or acyl groups.

科学研究应用

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients

One of the primary applications of (R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is its role as an intermediate in the synthesis of pharmaceutical compounds, particularly beta-adrenergic agonists. For instance, it is utilized in the synthesis of (R,R)-formoterol, a long-acting beta-2 adrenergic agonist used for treating asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Synthesis Pathway of Formoterol

| Step | Reaction Description | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| 1 | Reaction with p-methoxy phenylacetone | 85 | >99.5 |

| 2 | Hydrogenation to form chiral amine intermediate | - | - |

| 3 | Coupling with (R)-1-(4-(benzyloxy)-3-formamido group phenyl)-ethylene bromohydrin | High yield | >99.5 |

The synthesis method emphasizes high yield and excellent enantioselectivity, making it favorable for industrial applications .

1.2. Neuropharmacological Studies

Recent studies have indicated that derivatives of this compound, such as 25I-NBOMe, exhibit significant neuropharmacological properties. These compounds have been associated with hallucinogenic effects and are being studied for their interactions with serotonin receptors . The clinical implications include potential therapeutic uses as well as risks related to abuse and toxicity.

Toxicological Studies

The compound has been implicated in various toxicological studies due to its structural similarities to other psychoactive substances. For example, case reports document adverse effects following exposure to related compounds like 25I-NBOMe, highlighting the need for careful monitoring and understanding of metabolic pathways .

Table 2: Toxicological Findings Related to Derivatives

| Compound | Effects Observed | Detection Method |

|---|---|---|

| 25I-NBOMe | Tachycardia, hypertension | LC-MS/MS |

| 25H-NBOMe | Agitation, confusion | UPLC-time-of-flight MS |

Research on Metabolic Pathways

Research has also focused on the metabolism of this compound derivatives. Studies suggest that metabolites can be detected in urine, which may aid in understanding their pharmacokinetics and potential health consequences .

Table 3: Metabolites Identified

| Metabolite Name | Detection Method |

|---|---|

| Hydroxylated derivatives | Quantitative analysis |

| Dehydrogenated compounds | Mass spectrometry |

作用机制

The mechanism of action of ®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

相似化合物的比较

Similar Compounds

2-Methoxyphenyl isocyanate: Used as a reagent for amine protection/deprotection sequences.

Diphenyl (2-methoxyphenyl)phosphine: Utilized in organic synthesis as a ligand.

Uniqueness

®-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to other 2-methoxyphenyl compounds. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various research fields.

生物活性

(R)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and applications in scientific research.

The compound is characterized by its chiral nature and the presence of a methoxyphenyl group, which influences its reactivity and biological interactions. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT_2 receptor subtypes. These receptors are involved in numerous physiological processes including mood regulation, cognition, and perception.

- Agonistic Activity : The compound may act as an agonist at specific serotonin receptors, influencing neurotransmitter release and modulating various biochemical pathways related to mood and anxiety.

- Antagonistic Activity : Alternatively, it may exhibit antagonistic properties that could help mitigate excessive serotonergic signaling associated with certain psychiatric conditions.

Biological Activity Data

Research has demonstrated several biological activities of this compound as summarized in the following table:

Case Studies

Several studies have explored the biological effects of this compound:

- Serotonin Modulation : A study highlighted its potential as a selective agonist for 5-HT_2A receptors, which are implicated in the modulation of mood and perception. The compound exhibited significant binding affinity, suggesting therapeutic potential for depression and anxiety disorders .

- Neuroprotective Effects : Research indicated that the compound could reduce neuroinflammation in animal models, supporting its use in neurodegenerative diseases. This was evidenced by decreased levels of pro-inflammatory cytokines following treatment .

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, suggesting a role in cancer therapy development .

属性

IUPAC Name |

(1R)-1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRXKFUTELPFRI-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。